molecular formula C15H17N3O B5415804 Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]-

Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]-

Cat. No.: B5415804
M. Wt: 255.31 g/mol
InChI Key: LHYJCNOMXYKGKY-UHFFFAOYSA-N
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Description

Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]- is a complex organic compound with the molecular formula C15H17N3O . This compound features a phenol group attached to a pyrimidine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the phenol or pyrimidine rings .

Scientific Research Applications

Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[-4-(1-piperidyl)-6-pyrimidinyl]- involves its interaction with specific molecular targets. The piperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity . The exact pathways and molecular targets are still under investigation, but these interactions are crucial for its biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-piperidin-1-ylpyrimidin-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-7-3-2-6-12(14)13-10-15(17-11-16-13)18-8-4-1-5-9-18/h2-3,6-7,10-11,19H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYJCNOMXYKGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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